

Introduction: A Synthesis of Privileged Structure and Modern Bioisosterism

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Compound of Interest

Compound Name: 1-(3-Methyloxetan-3-yl)piperazine

Cat. No.: B2405139

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The development of drugs targeting the Central Nervous System (CNS) presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity to minimize off-target effects. Successful CNS drug design hinges on a molecule's ability to navigate a complex set of physicochemical and pharmacokinetic parameters. In this context, medicinal chemists increasingly rely on molecular scaffolds that offer a synergistic combination of desirable properties.

1-(3-Methyloxetan-3-yl)piperazine is a heterocyclic building block that strategically combines two powerful motifs: the piperazine ring, a well-established "privileged scaffold" in CNS drug discovery, and the 3-methyl-3-oxetanyl group, a modern bioisostere designed to enhance drug-like properties.

- **The Piperazine Moiety:** The piperazine ring is a cornerstone of numerous approved CNS drugs, including antidepressants, antipsychotics, and anxiolytics.[1][2] Its prevalence is due to its ability to confer aqueous solubility, act as a versatile synthetic handle, and its ionizable nitrogen atoms which can engage in critical interactions with biological targets and influence pharmacokinetic profiles.[3][4] This scaffold is frequently found in molecules that successfully penetrate the BBB.[5]
- **The Oxetane Moiety:** The four-membered oxetane ring has gained significant traction in contemporary medicinal chemistry as a tool to overcome common drug development hurdles.[6][7] It is a compact, polar, and sp³-rich motif used to replace less favorable groups like gem-dimethyl or carbonyls.[8][9] This bioisosteric replacement can profoundly improve a

compound's aqueous solubility, metabolic stability, and lipophilicity, all critical parameters for optimizing CNS drug candidates.[10][11] The 3,3-disubstituted pattern, as seen here, is known to enhance the chemical stability of the oxetane ring.[7][12]

This document serves as a comprehensive guide, providing detailed application notes and protocols for leveraging **1-(3-Methyloxetan-3-yl)piperazine** in CNS drug discovery programs. It outlines its use as a foundational scaffold, details key in vitro and in vivo experimental procedures, and explains the scientific rationale behind each step.

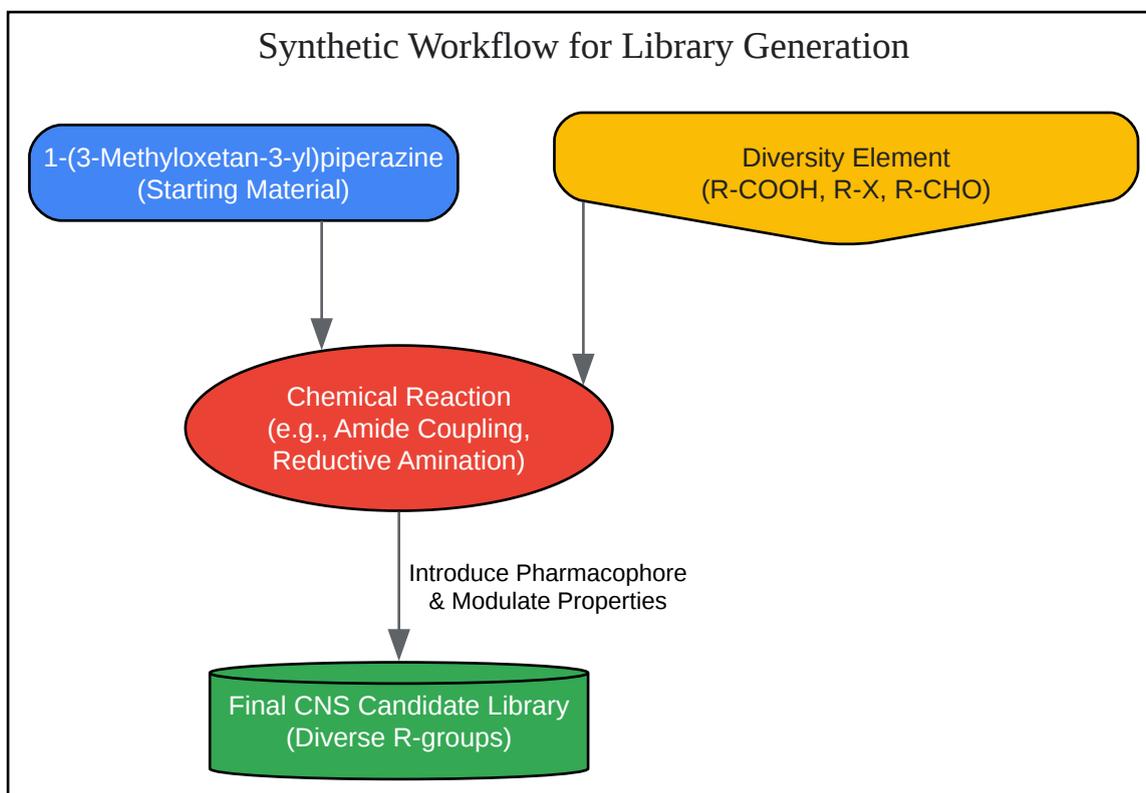
Compound Profile & Physicochemical Properties

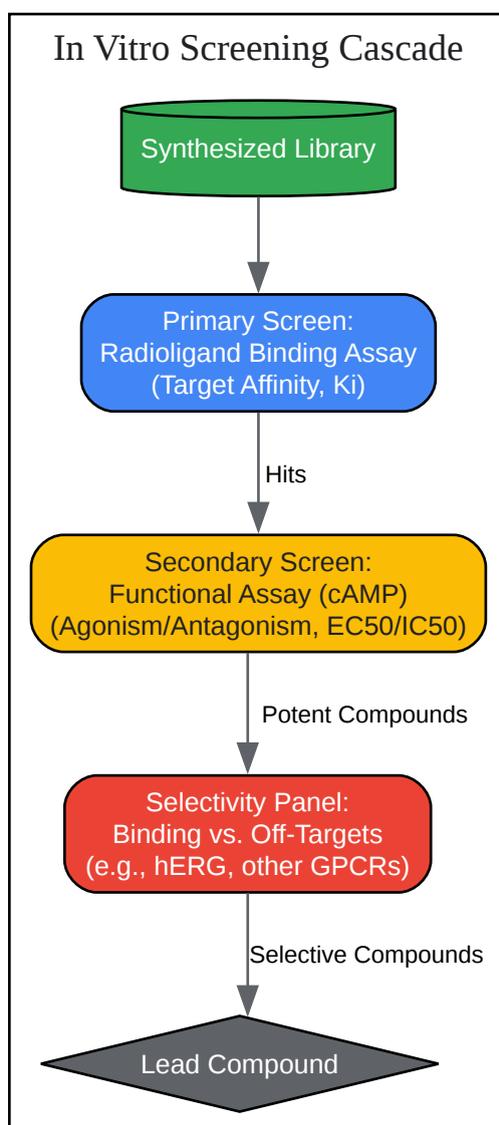
The starting point for any drug discovery campaign is a thorough understanding of the lead building block's intrinsic properties. These characteristics influence synthetic strategy, formulation, and pharmacokinetic behavior.

Property	Value	Source
IUPAC Name	1-(3-Methyloxetan-3-yl)piperazine	[13]
CAS Number	2070014-81-0	[14]
Molecular Formula	C ₈ H ₁₆ N ₂ O	[14]
Molecular Weight	156.23 g/mol	[14]
Appearance	Colorless to light yellow oil	Supplier Data
Calculated LogP	-0.2	PubChem
Calculated pKa (Strongest Basic)	8.6	ChemAxon
Topological Polar Surface Area (TPSA)	25.1 Å ²	PubChem

Application 1: Scaffold for CNS-Targeted Library Synthesis

The primary application of **1-(3-methyloxetan-3-yl)piperazine** is as a versatile starting material for the synthesis of compound libraries. The secondary amine of the piperazine ring provides a reactive site for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological and pharmacokinetic properties.





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Caption: A typical workflow for identifying lead compounds in vitro.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT_{1a} Receptor Affinity

Rationale: This assay determines the binding affinity (K_i) of a test compound for a specific target receptor by measuring its ability to displace a known radiolabeled ligand. A low K_i value indicates high binding affinity. This is a crucial first step to identify compounds that interact with the desired target.

Materials:

- Cell membranes expressing human 5-HT_{1a} receptors (e.g., from CHO or HEK293 cells)
- [³H]8-OH-DPAT (a specific 5-HT_{1a} radioligand)
- Test compounds synthesized in Protocol 1, dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
- 8-OH-DPAT (unlabeled, for non-specific binding determination)
- 96-well filter plates (GF/B)
- Scintillation cocktail and a microplate scintillation counter

Procedure:

- Plate Setup:
 - Total Binding: Add 50 μL of Assay Buffer.
 - Non-Specific Binding (NSB): Add 50 μL of 10 μM unlabeled 8-OH-DPAT.
 - Test Compound: Add 50 μL of test compound at various concentrations (e.g., 10-point curve from 10 pM to 10 μM).
- Radioligand Addition: Add 50 μL of [³H]8-OH-DPAT (at a final concentration near its K_d, e.g., 0.5 nM) to all wells.
- Membrane Addition: Add 100 μL of the receptor membrane preparation (e.g., 10 μg protein/well) to all wells to start the binding reaction.
- Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
- Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

- Detection: Allow the filters to dry. Add 50 μ L of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of the test compound:
 $\% \text{ Inhibition} = 100 * (1 - [\text{CPM_Compound} - \text{CPM_NSB}] / [\text{CPM_Total} - \text{CPM_NSB}])$.
 - Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Application 3: ADME & Physicochemical Property Evaluation

A potent compound is useless if it cannot reach its target in the brain. The oxetane moiety is specifically included to improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [10] These must be experimentally verified.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict a compound's ability to cross the BBB via passive diffusion. It measures permeability across a lipid-coated artificial membrane separating a donor and acceptor well.

Materials:

- PAMPA plate system (e.g., Millipore, Corning)
- Brain lipid solution (e.g., porcine brain lipid in dodecane)
- Phosphate Buffered Saline (PBS), pH 7.4
- Test compounds and control compounds (high and low permeability)

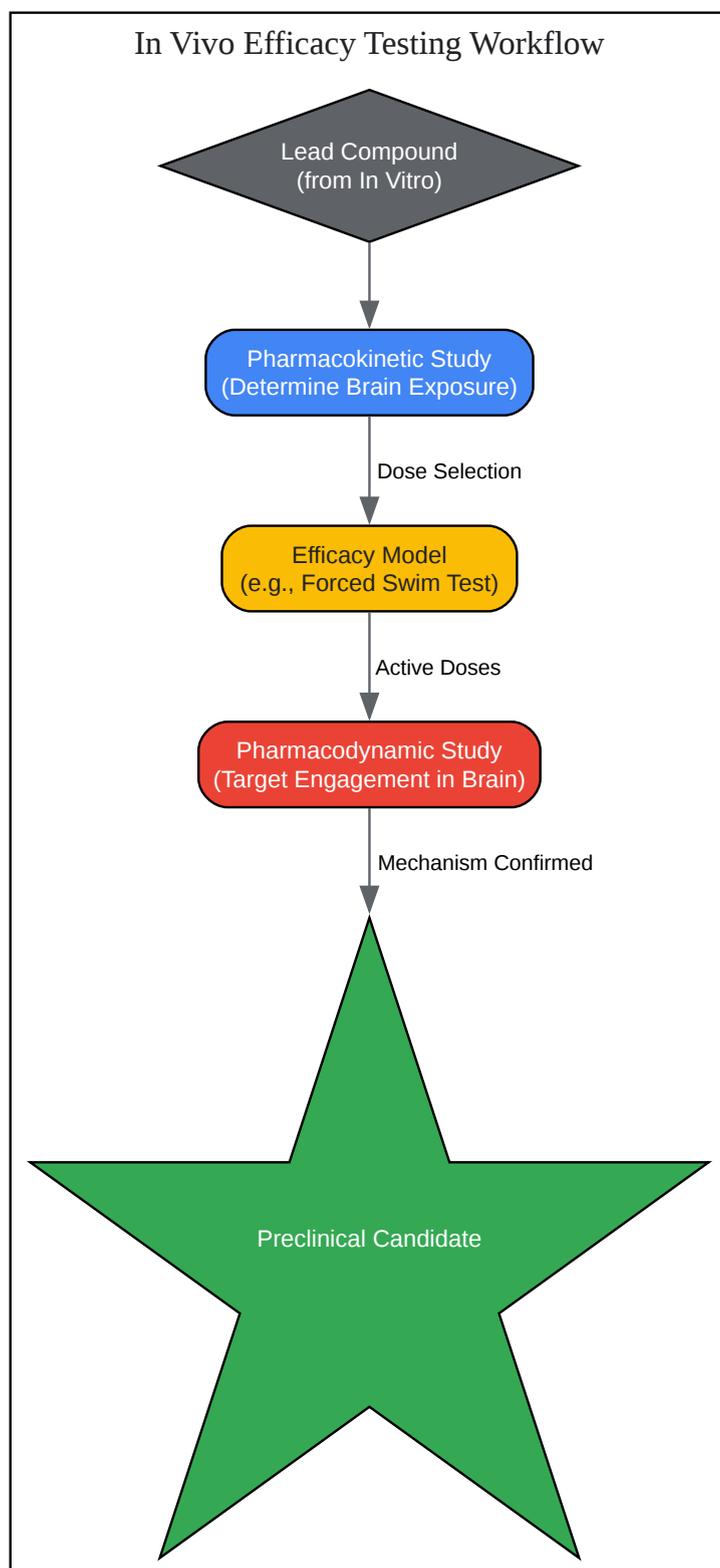
- UV-Vis plate reader or LC-MS/MS

Procedure:

- Prepare Acceptor Plate: Add 300 μL of PBS to each well of a 96-well acceptor plate.
- Coat Donor Plate: Carefully add 5 μL of the brain lipid solution to the filter of each well in the 96-well donor plate.
- Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 100 μM .
- Start Assay: Add 200 μL of the donor solutions to the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
- Incubation: Incubate the assembled plate system for 4-5 hours at room temperature, protected from light.
- Measurement: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS for higher sensitivity).
- Data Analysis: Calculate the effective permeability (P_e) using the following equation: $P_e = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * \ln(1 - [Compound]_A / [Compound]_{Equilibrium})$
 - Compounds are classified as high permeability ($P_e > 4.0 \times 10^{-6}$ cm/s) or low permeability ($P_e < 2.0 \times 10^{-6}$ cm/s), indicating likely or unlikely BBB penetration, respectively.

Application 4: In Vivo Efficacy Models

Promising lead compounds must be tested in animal models of CNS disorders to establish in vivo efficacy.



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Caption: A streamlined workflow for preclinical in vivo evaluation.

Protocol 4: Murine Forced Swim Test (FST) for Antidepressant-Like Activity

Rationale: The FST is a widely used behavioral model to screen for antidepressant-like activity. [5][15] Antidepressant compounds typically reduce the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
- Positive control (e.g., Fluoxetine, 20 mg/kg)
- Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
- Video recording system and analysis software

Procedure:

- Acclimation: Acclimate mice to the facility for at least one week before testing.
- Dosing:
 - Administer the test compound (e.g., at 1, 3, 10, 30 mg/kg), vehicle, or positive control to different groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) administration.
 - The test is typically conducted 30-60 minutes after dosing.
- Test Session:
 - Gently place each mouse individually into a cylinder of water.
 - The test session lasts for 6 minutes. Video record the entire session.
- Behavioral Scoring:

- Score the last 4 minutes of the 6-minute session.
- An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
- Data Analysis:
 - Calculate the mean immobility time for each treatment group.
 - Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control group.
 - A statistically significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Conclusion

1-(3-Methyloxetan-3-yl)piperazine represents a highly valuable and strategically designed building block for modern CNS drug discovery. The fusion of the CNS-privileged piperazine scaffold with the property-enhancing oxetane moiety provides a powerful starting point for developing novel therapeutics. By systematically applying the synthetic, in vitro, and in vivo protocols outlined in this guide, researchers can efficiently explore the chemical space around this scaffold, identify potent and selective lead compounds, and optimize them into viable preclinical candidates with improved chances of success.

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